Tauroursodeoxycholic acid sodium salt
Description
Tauroursodeoxycholic acid sodium salt (TUDCA) is a hydrophilic, tertiary bile acid formed by the conjugation of taurine with ursodeoxycholic acid (UDCA). It is endogenously produced in humans at low concentrations and has demonstrated cytoprotective, anti-apoptotic, and anti-inflammatory properties . Clinically, TUDCA is used to treat cholestatic liver diseases, gallstones, and neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) . Its mechanism of action includes reducing endoplasmic reticulum (ER) stress, stabilizing mitochondrial function, and modulating bile acid metabolism .
Properties
IUPAC Name |
sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-98-9, 35807-85-3 | |
| Record name | 6009-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 35807-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Synthesis Methods
Synthesis from Taurine and Deoxycholic Acid
The most widely documented method involves conjugating taurine with deoxycholic acid (DCA) through a carbodiimide-mediated coupling reaction. As detailed in patent EP2137206A1, the process employs N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent in dimethyl sulfoxide (DMSO) and acetonitrile. Key steps include:
- Activation of DCA : DCA is reacted with EEDQ to form an active ester intermediate.
- Conjugation with Taurine : The ester reacts with taurine in a tert-butyl alcohol/water mixture at 20–80°C for 24 hours.
- Sodium Salt Formation : The product is treated with sodium hydroxide to yield TUDCA-Na.
Critical Parameters :
- Yield : 95% under optimized conditions.
- Purity : Post-synthesis impurities (<0.3%) are removed via acetone precipitation.
Table 1: Reaction Conditions for Taurine-DCA Conjugation
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EEDQ | |
| Solvent System | DMSO/Acetonitrile/tert-Butanol | |
| Temperature | 20–80°C | |
| Reaction Time | 24 hours | |
| Final Yield | 95% |
Synthesis via Chenodeoxycholic Acid Derivative
An alternative route starts with chenodeoxycholic acid (CDCA), as described in CN104844677A. This method avoids costly DCA by leveraging CDCA’s structural similarity:
- Active Ester Formation : CDCA reacts with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a catalyst.
- Tauroconjugation : The active ester binds to sodium taurocholate in aqueous acetone.
- Oxidation-Reduction : Epimerization at C7 achieves the ursodeoxycholic acid configuration.
Advantages :
- Cost Efficiency : CDCA is 30% cheaper than DCA.
- Scalability : Suitable for batches exceeding 350 kg.
Table 2: Comparative Analysis of Starting Materials
| Starting Material | Cost (USD/kg) | Purity Post-Synthesis | Reference |
|---|---|---|---|
| Deoxycholic Acid | 6,000 | 99.7% | |
| Chenodeoxycholic Acid | 4,200 | 99.5% |
Purification and Crystallization Techniques
Organic Solvent Precipitation
Crude TUDCA-Na is purified using acetone-water mixtures. As per EP1985622:
- Step 1 : Hydrochloric acid (33% wt/wt) is added to hydrolyze residual esters.
- Step 2 : Sodium chloride and taurine precipitates are removed via centrifugation.
- Step 3 : Acetone (2,300 L per 350 kg batch) induces TUDCA-Na crystallization.
Outcomes :
Biosynthetic Pathways
Endogenous TUDCA-Na biosynthesis occurs via hepatic and microbial pathways:
- Hepatic Phase : Cholesterol → 7α-hydroxycholesterol (CYP7A1) → CDCA (CYP27A1).
- Microbial Phase : Gut microbiota dehydroxylates CDCA to ursodeoxycholic acid (UDCA).
- Conjugation : UDCA binds taurine via bile acid-CoA:amino acid N-acyltransferase (BAAT).
Table 3: Enzymatic vs. Chemical Synthesis
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 60–70% | 85–95% |
| Purity | 98% | 99.5% |
| Scalability | Limited to lab-scale | Industrial-scale feasible |
| Cost | High (enzyme purification) | Moderate |
Industrial-Scale Production
Batch Process Optimization
Large-scale synthesis (e.g., 350 kg batches) uses:
Quality Control and Analytical Methods
Chromatographic Analysis
Spectroscopic Characterization
- FT-IR : Peaks at 1,550 cm⁻¹ (sulfonate group) and 1,650 cm⁻¹ (amide bond).
- NMR : δ 3.65 ppm (taurine methylene), δ 0.68 ppm (steroid methyl groups).
Table 4: Acceptable Impurity Limits (Pharmaceutical Grade)
| Impurity | Threshold | Method | Reference |
|---|---|---|---|
| Taurine | ≤0.5% | HPLC | |
| Ursodeoxycholic Acid | ≤0.5% | HPLC | |
| Residual Solvents | ≤50 ppm | GC-FID |
Chemical Reactions Analysis
Types of Reactions
Sodium taurochenodeoxycholate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products
Scientific Research Applications
2.1. Treatment of Gallstones
TUDCA is primarily used in Europe for the prevention and treatment of cholesterol gallstones. It works by reducing cholesterol absorption in the intestines and increasing bile acid content, thereby decreasing the saturation of cholesterol in bile .
2.2. Neurodegenerative Diseases
Recent studies have highlighted the potential of TUDCA in treating neurodegenerative conditions such as:
- Amyotrophic Lateral Sclerosis (ALS) : TUDCA, when combined with phenylbutyric acid, has shown promise in slowing disease progression .
- Alzheimer's Disease : Its anti-apoptotic properties may help mitigate neuronal cell death associated with Alzheimer's .
- Huntington's Disease : Research indicates that TUDCA can protect against cellular stress related to this condition .
2.3. Liver Diseases
TUDCA has been investigated for its role in improving liver function and preventing hepatocellular carcinoma by alleviating endoplasmic reticulum (ER) stress and apoptosis in liver cells .
4.1. Case Studies
Several studies have documented the efficacy of TUDCA in different contexts:
- A study demonstrated that TUDCA significantly improved endothelial function in diabetic rats by reducing ER stress .
- Another investigation found that TUDCA administration led to improved outcomes in models of retinal degeneration, highlighting its potential in ocular diseases .
4.2. Comparative Efficacy
Research comparing TUDCA with other bile acids indicates that TUDCA exhibits superior hydrophilicity and lower toxicity, making it a preferable option for therapeutic applications .
Summary Table of Applications
| Application Area | Mechanism | Evidence Level |
|---|---|---|
| Gallstone Prevention | Reduces cholesterol absorption | High |
| Neurodegenerative Diseases | Anti-apoptotic effects | Moderate |
| Liver Disease Treatment | Alleviates ER stress | Moderate to High |
| Cytoprotection | Protects against cell death | High |
Mechanism of Action
Sodium taurochenodeoxycholate exerts its effects primarily through its role as a bile acid. It emulsifies dietary fats, facilitating their digestion and absorption in the small intestine. The compound interacts with lipid molecules, forming micelles that enhance the solubility of fats. Additionally, it has been shown to reduce cholesterol formation in the liver and increase bile secretion .
Comparison with Similar Compounds
TUDCA vs. Ursodeoxycholic Acid (UDCA)
Structural and Functional Differences :
- TUDCA is the taurine conjugate of UDCA, making it more hydrophilic and resistant to precipitation in acidic environments compared to UDCA .
- Biliary Effects : Both reduce cholesterol saturation in bile, but TUDCA increases tauroconjugate levels more effectively than UDCA. At 11 mg/kg/day, TUDCA achieves 45% UDCA enrichment in bile, with 50% conjugated to taurine .
- Gallbladder Motility : Chronic administration of both bile acids increases fasting gallbladder volume in gallstone patients, but neither acutely alters postprandial emptying .
- Clinical Applications : UDCA is first-line for primary biliary cholangitis (PBC), while TUDCA shows broader experimental efficacy in neurodegenerative diseases (e.g., ALS) and metabolic disorders .
Table 1: Comparative Efficacy in Liver Diseases
TUDCA vs. Taurodeoxycholic Acid (TDCA)
Structural Basis : TDCA is a taurine conjugate of deoxycholic acid (DCA), a secondary bile acid with higher hydrophobicity than TUDCA .
- Intestinal Health : TDCA enhances intestinal barrier function by maintaining villus height and reducing inflammation, whereas TUDCA primarily targets ER stress and mitochondrial pathways .
- Metabolic Impact : In HFD-fed mice, TDCA sodium salt upregulation correlates with disrupted glucose metabolism, while TUDCA downregulates hyperglycemia-associated metabolites .
Table 2: Key Contrasts in Therapeutic Effects
| Property | TUDCA | TDCA |
|---|---|---|
| Primary Indications | Neurodegeneration, cholestasis | Intestinal inflammation |
| Mechanism | ER stress reduction, anti-apoptosis | Bile acid signaling, barrier maintenance |
| Hydrophilicity | High | Moderate |
TUDCA vs. 4-Phenylbutyric Acid (4-PBA)
Combination Therapy : TUDCA and sodium phenylbutyrate (a 4-PBA derivative) are combined in Relyvrio™ for ALS. TUDCA enhances mitochondrial function, while 4-PBA acts as a chemical chaperone to reduce protein aggregation .
Table 3: Synergistic Effects in ALS Treatment
| Parameter | TUDCA | 4-PBA |
|---|---|---|
| Target Pathway | Mitochondrial stabilization | Protein aggregation inhibition |
| Clinical Outcome (ALS) | Slowed disease progression | Enhanced efficacy in combination |
TUDCA vs. N-Ethyl-TUDCA
Synthetic Analogs : N-Ethyl-TUDCA, a deconjugation-resistant analog, exhibits higher lipophilicity (close to taurocholate) and promotes greater lipid secretion in rats compared to TUDCA .
- Stability : N-Ethyl-TUDCA resists bacterial deconjugation (<5% degradation vs. 100% for TUDCA over 24 hours), making it advantageous for prolonged therapeutic effects .
Research Findings and Clinical Implications
Q & A
Q. What are the optimal storage and solubility conditions for TUDCA in experimental settings?
TUDCA should be stored at -20°C to maintain stability. For solubility:
Q. How can TUDCA be quantified in biological matrices like serum or tissue homogenates?
Use HPLC-MS/MS with bile salt interference checks. Example protocol:
- Mobile phase : Acetonitrile/water with 0.1% formic acid.
- Interference standards : Include taurodeoxycholic acid (TDCA) and taurochenodeoxycholic acid (TCDCA) at 1 µg/mL to validate specificity .
- Internal standards : Deuterated TUDCA (e.g., Tauroursodeoxycholic Acid-d4 Sodium Salt) ensures accuracy in complex samples .
Q. What are the standard in vitro models to study TUDCA’s cytoprotective effects?
- Primary hepatocytes : Expose to ER stress inducers (e.g., tunicamycin) and measure apoptosis via caspase-3/7 activation .
- Neuronal cultures : Assess neuroprotection in amyloid-β or mutant huntingtin models using MTT assays .
Advanced Research Questions
Q. How do conflicting results in TUDCA’s efficacy across ALS clinical trials inform future trial design?
Phase II trials showed improved ALSFRS-R scores, but Phase III trials lacked significance due to:
Q. What experimental strategies resolve contradictions in TUDCA’s role in cholestatic liver injury?
Conflicting data arise from species-specific bile acid transport (e.g., BSEP in rats vs. humans). Mitigate via:
Q. How can TUDCA’s pharmacokinetics be optimized in neurodegenerative disease models?
- Blood-brain barrier (BBB) penetration : Use intravenous delivery (e.g., 360 µmol/kg in rats) or nanoparticle formulations.
- Synergy with other agents : Combine with lithium chloride to amplify ERK phosphorylation in Huntington’s disease models .
Methodological Challenges & Solutions
Q. How to address bile salt interference in LC-MS/MS quantification of TUDCA?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
